(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of a benzenesulfonyl chloride with a chromen-2-imine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-one
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-amine
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-thione
Uniqueness
Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine exhibits unique chemical properties due to the presence of the imine group. This functional group imparts distinct reactivity and interaction potential with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine belongs to the class of chromen-2-imine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing literature.
Chemical Structure and Properties
The compound features a chromen-2-imine core structure, which is a common scaffold in medicinal chemistry due to its versatility. The presence of the benzenesulfonyl and benzodioxole substituents enhances its biological profile, potentially influencing its interactions with biological targets.
Anticancer Activity
Research indicates that chromen-2-imine derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and disruption of the cell cycle. For instance, studies have shown that these compounds can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
Chromene derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes. Notably, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Overview
Compound | Microorganism | Activity Level | Reference |
---|---|---|---|
Chromen-2-imine | Staphylococcus aureus | Moderate to High | ResearchGate |
Chromen derivatives | Escherichia coli | Significant | ResearchGate |
Antioxidant Activity
The antioxidant potential of chromen-2-imines has also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases, including cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromen-2-imines. Modifications at specific positions on the chromene scaffold can significantly enhance or diminish activity. For example, substituents such as hydroxyl and methoxy groups have been shown to affect both anticancer and antimicrobial activities positively .
Table 3: Structure-Activity Relationship Insights
Substituent | Effect on Activity | Reference |
---|---|---|
Hydroxyl | Increased anticancer activity | Afifi et al., 2017 |
Methoxy | Variable effects on antimicrobial activity | ResearchGate |
Case Studies
Several studies have illustrated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited cancer cell proliferation in various lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-29(25,17-7-2-1-3-8-17)21-12-15-6-4-5-9-18(15)28-22(21)23-16-10-11-19-20(13-16)27-14-26-19/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVJOPMABKTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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